2-Formylfuran-5-boronic acid
Overview
Description
2-Formylfuran-5-boronic acid is a beige to brown powder . It is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems . It is also a reactant involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 2-Formylfuran-5-boronic acid involves 2-furfuraldehyde-ethylene glycol, triisopropyl borate, and sodium powder in THF .Molecular Structure Analysis
The molecular formula of 2-Formylfuran-5-boronic acid is C5H5BO4 . Its molecular weight is 139.90 .Chemical Reactions Analysis
2-Formylfuran-5-boronic acid is used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Formylfuran-5-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 379.3±52.0 °C at 760 mmHg, and a flash point of 183.2±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . The compound is a solid and has a pale yellow color .Scientific Research Applications
1. Suzuki-Miyaura Coupling Reactions
2-Formylfuran-5-boronic acid plays a crucial role in Suzuki-Miyaura coupling reactions. It acts as a building block in the synthesis of various compounds. For instance, it is used in the preparation of 5-arylthiophene-2-carboxaldehydes through a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert et al., 2018). Moreover, a palladium precatalyst has been developed to facilitate Suzuki-Miyaura reactions of unstable boronic acids like 2-Formylfuran-5-boronic acid at room temperature, yielding excellent product yields (Kinzel, Zhang, & Buchwald, 2010).
2. Synthesis of Luminescent Boronates
Luminescent boronates derived from 2-Formylfuran-5-boronic acid exhibit significant solvatochromic, fluorescent, and nonlinear optical properties. These compounds are synthesized via the reaction of 2-Formylfuran-5-boronic acid with 2-aminophenol derivatives, demonstrating the potential of this boronic acid in developing optoelectronic materials (González et al., 2014).
3. Boronic Acid Catalysis
Boronic acids, including 2-Formylfuran-5-boronic acid, have been employed as catalysts in various organic reactions. They enable both electrophilic and nucleophilic modes of activation in reactions, leading to the formation of complex compounds under mild conditions. This showcases the diverse catalytic capabilities of boronic acids in the field of organic chemistry (Hall, 2019).
4. Sensing and Detection Applications
Boronic acids are increasingly used in sensing applications due to their interaction with diols and Lewis bases. The properties of 2-Formylfuran-5-boronic acid make it suitable for use in various sensing applications, ranging from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).
5. Biomedical Applications
Boronic acid polymers, which can be derived from compounds like 2-Formylfuran-5-boronic acid, have shown potential in biomedical applications, including the treatment of various diseases. These polymers are valuable due to their unique reactivity, solubility, and responsive nature, making them suitable for diverse biomedical uses (Cambre & Sumerlin, 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
2-Formylfuran-5-boronic acid is a boronic acid intermediate that is widely used in the pharmaceutical field . It is used in the synthesis of biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .
properties
IUPAC Name |
(5-formylfuran-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYQISLQJRRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370245 | |
Record name | 2-Formylfuran-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylfuran-5-boronic acid | |
CAS RN |
27329-70-0 | |
Record name | 2-Formylfuran-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formylfuran-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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